
4-Cyano-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, along with an amide functional group (-CONH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxybenzamide typically involves the reaction of 4-cyano-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the Schotten-Baumann reaction, where 4-cyano-2-hydroxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyano-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit enzymes like thrombin, which plays a role in cancer cell proliferation and metastasis . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzamide: Lacks the cyano group and has different chemical reactivity and biological activity.
4-Cyano-3-hydroxybenzamide: Similar structure but with the hydroxyl group in a different position, leading to different chemical properties and reactivity.
Uniqueness
4-Cyano-2-hydroxybenzamide is unique due to the specific positioning of the cyano and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
4-cyano-2-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(10)12)7(11)3-5/h1-3,11H,(H2,10,12) |
Clé InChI |
CDQFBIXRKUIACS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




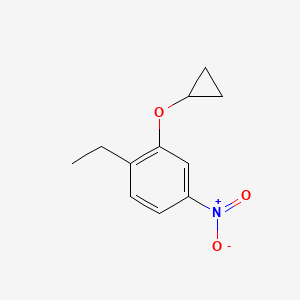
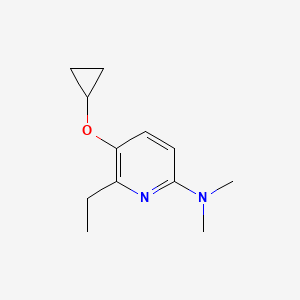
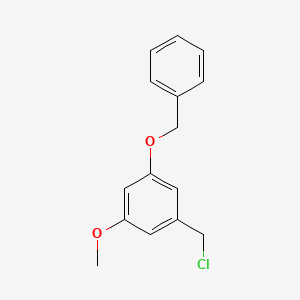
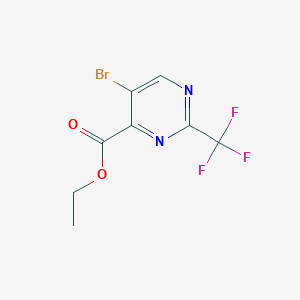
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
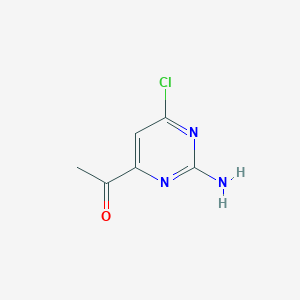
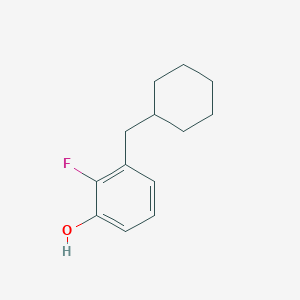



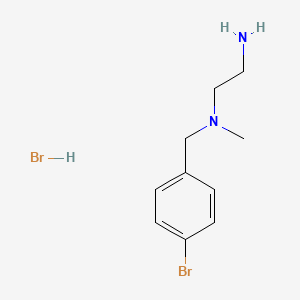
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)
